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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorobenzoic acid

Cat. No.: B1289893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2,3-difluorobenzoic acid (CAS No. 887585-64-0), a halogenated aromatic carboxylic

acid of interest in pharmaceutical and materials science research. This document compiles

available spectroscopic information and provides standardized experimental protocols for data

acquisition.

Molecular Identifiers:

Identifier Value

IUPAC Name 5-Bromo-2,3-difluorobenzoic acid

CAS Number 887585-64-0[1]

Molecular Formula C₇H₃BrF₂O₂[1]

Molecular Weight 237.00 g/mol [2]

Spectroscopic Data Summary
While direct experimental spectra for 5-Bromo-2,3-difluorobenzoic acid are not widely

published in publicly accessible databases, spectroscopic data is available through specialized

chemical suppliers such as ChemicalBook, which lists ¹H NMR, ¹³C NMR, IR, and Mass
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Spectrometry data for this compound.[3] This guide presents expected spectral characteristics

based on the analysis of structurally related compounds and general principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region,

typically between 7.0 and 8.5 ppm. The two aromatic protons will exhibit splitting patterns

(doublets or doublet of doublets) due to coupling with each other and with the adjacent fluorine

atoms. The carboxylic acid proton will appear as a broad singlet at a significantly downfield

chemical shift, usually above 10 ppm.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carboxyl carbon will be the most deshielded,

appearing in the range of 165-175 ppm. The aromatic carbons will resonate between 110 and

150 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the

fluorine, bromine, and carboxylic acid groups. Carbon-fluorine coupling will be observable.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two

non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling

with each other and with the neighboring aromatic protons.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2,3-difluorobenzoic acid will be characterized by the following

key absorption bands:

Wavenumber Range (cm⁻¹) Vibrational Mode

2500-3300 O-H stretch (carboxylic acid, broad)

1680-1710 C=O stretch (carboxylic acid)

1550-1620 C=C stretch (aromatic ring)

1200-1300 C-O stretch (carboxylic acid)

1000-1200 C-F stretch

600-800 C-Br stretch
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Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

bromine atom. The primary fragmentation pathway would likely involve the loss of the

carboxylic acid group (-COOH) and subsequent fragmentation of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy
A study on the closely related 2,3-difluorobenzoic acid revealed UV absorption maxima in

ethanol.[4] It is expected that 5-Bromo-2,3-difluorobenzoic acid will exhibit similar absorption

bands, likely in the range of 200-300 nm, corresponding to π-π* transitions within the aromatic

system.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

aromatic carboxylic acids.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2,3-difluorobenzoic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

acetone-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width

(e.g., 200-250 ppm) is required. A longer acquisition time and a greater number of scans are

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹⁹F NMR Acquisition: Use a fluorine-observe probe or a multinuclear probe. Reference the

spectrum to an appropriate standard (e.g., CFCl₃).
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Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 5-Bromo-2,3-difluorobenzoic acid
with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 5-Bromo-2,3-difluorobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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